molecular formula C17H27NO3 B14563482 8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid CAS No. 61837-45-4

8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid

Cat. No.: B14563482
CAS No.: 61837-45-4
M. Wt: 293.4 g/mol
InChI Key: XCOHBIOUUWNJKW-UHFFFAOYSA-N
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Description

8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a butyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The butyl group can be introduced through alkylation reactions, while the formyl group can be added via formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 8-(2-Butyl-5-carboxy-1H-pyrrol-1-yl)octanoic acid.

    Reduction: 8-(2-Butyl-5-hydroxymethyl-1H-pyrrol-1-yl)octanoic acid.

    Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61837-45-4

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

8-(2-butyl-5-formylpyrrol-1-yl)octanoic acid

InChI

InChI=1S/C17H27NO3/c1-2-3-9-15-11-12-16(14-19)18(15)13-8-6-4-5-7-10-17(20)21/h11-12,14H,2-10,13H2,1H3,(H,20,21)

InChI Key

XCOHBIOUUWNJKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(N1CCCCCCCC(=O)O)C=O

Origin of Product

United States

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